An In-depth Technical Guide to the Chemical Properties of (R)-2-Hydroxy-4-phenylbutyric Acid
An In-depth Technical Guide to the Chemical Properties of (R)-2-Hydroxy-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Hydroxy-4-phenylbutyric acid, a significant chiral building block, plays a pivotal role in the stereoselective synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Its precise stereochemistry is crucial for the biological activity of these therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.
Core Chemical and Physical Properties
A summary of the key quantitative data for (R)-2-Hydroxy-4-phenylbutyric acid is presented below, offering a clear comparison of its fundamental characteristics.
| Property | Value | Source |
| IUPAC Name | (2R)-2-hydroxy-4-phenylbutanoic acid | [2][3] |
| CAS Number | 29678-81-7 | [1][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][5] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Melting Point | 114-117 °C (lit.) | [1][4][6] |
| Boiling Point | 356.9 ± 22.0 °C (Predicted) | [6][7] |
| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [6][7] |
| pKa | 3.79 ± 0.10 (Predicted) | [7] |
| Optical Rotation | [α]20/D −9.5° (c = 2.8 in ethanol) | [1] |
| Solubility | Soluble in Methanol | [7] |
Experimental Protocols
Detailed methodologies for the enzymatic synthesis and characterization of (R)-2-Hydroxy-4-phenylbutyric acid are provided below.
Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric acid
A highly efficient and stereoselective method for the synthesis of (R)-2-Hydroxy-4-phenylbutyric acid involves the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a whole-cell biocatalyst. This protocol is based on a system utilizing recombinant Escherichia coli co-expressing a mutant NAD-dependent D-lactate dehydrogenase (d-nLDH) and a formate dehydrogenase (FDH) for cofactor regeneration.
Materials:
-
Recombinant E. coli cells co-expressing d-nLDH and FDH
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Sodium formate
-
Phosphate buffer (200 mM, pH 6.5)
-
Centrifuge
-
Incubator shaker
-
HPLC with a chiral column for analysis
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium and harvest the cells by centrifugation.
-
Reaction Setup: In a reaction vessel, prepare a mixture containing the whole-cell biocatalyst (e.g., 6 g dry cell weight per liter), 2-oxo-4-phenylbutyric acid (e.g., 73.4 mM), and sodium formate in 200 mM phosphate buffer (pH 6.5).
-
Biotransformation: Incubate the reaction mixture at 37°C with agitation for a specified period (e.g., 90 minutes).
-
Monitoring and Analysis: Monitor the progress of the reaction by taking samples at regular intervals. Analyze the samples by HPLC using a chiral column to determine the concentration of (R)-2-Hydroxy-4-phenylbutyric acid and the enantiomeric excess.
-
Product Isolation: Upon completion of the reaction, separate the cells from the reaction mixture by centrifugation. The supernatant containing the product can then be subjected to further purification steps, such as extraction and crystallization.
Determination of Melting Point
The melting point of a crystalline solid like (R)-2-Hydroxy-4-phenylbutyric acid is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample of (R)-2-Hydroxy-4-phenylbutyric acid is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
Measurement: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point (114-117°C). Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). For a pure compound, this range should be narrow.
Determination of Optical Rotation
Optical rotation is a definitive characteristic of a chiral molecule and is measured using a polarimeter.
Apparatus and Materials:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
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Ethanol (spectroscopic grade)
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(R)-2-Hydroxy-4-phenylbutyric acid sample
Procedure:
-
Solution Preparation: Accurately weigh a specific amount of the (R)-2-Hydroxy-4-phenylbutyric acid sample (e.g., 0.280 g) and transfer it to a volumetric flask (e.g., 10 mL). Dissolve the sample in ethanol and fill the flask to the mark with the same solvent. Ensure the solution is homogeneous. The concentration in this example would be 0.028 g/mL.
-
Polarimeter Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent (ethanol) and setting the reading to zero.
-
Sample Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are trapped in the light path. Place the cell in the polarimeter.
-
Reading: Record the observed rotation angle (α). The measurement is typically performed at a specific temperature, often 20°C.
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (c * l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Visualizing the Synthesis Pathway
The enzymatic synthesis of (R)-2-Hydroxy-4-phenylbutyric acid can be represented as a clear workflow.
Caption: Enzymatic synthesis of (R)-2-Hydroxy-4-phenylbutyric acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7 [sigmaaldrich.com]
- 5. journals.plos.org [journals.plos.org]
- 6. (R)-2-Hydroxy-4-phenylbutyric acid | CAS#:29678-81-7 | Chemsrc [chemsrc.com]
- 7. youtube.com [youtube.com]
